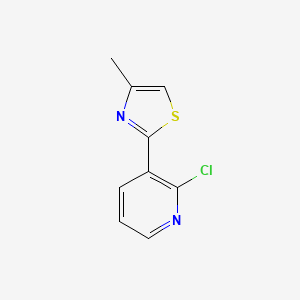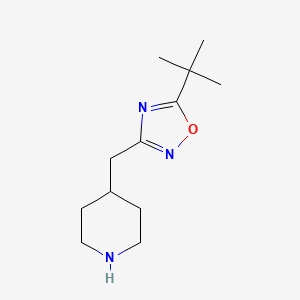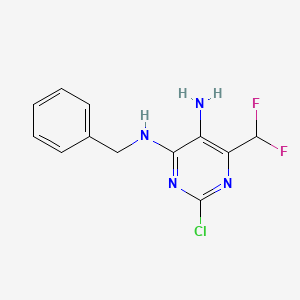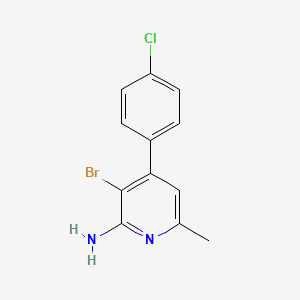
2-(2-Chloropyridin-3-yl)-4-methylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloropyridin-3-yl)-4-methylthiazole is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a thiazole ring with a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-yl)-4-methylthiazole typically involves the formation of the thiazole ring followed by the introduction of the chloropyridinyl group. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. The chloropyridinyl group can then be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-Chloropyridin-3-yl)-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学研究应用
2-(2-Chloropyridin-3-yl)-4-methylthiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule in the development of pharmaceuticals, particularly as antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its efficacy and mechanism of action in various therapeutic areas.
Industry: It can be used in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 2-(2-Chloropyridin-3-yl)-4-methylthiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are often identified through biochemical assays and computational modeling.
相似化合物的比较
Similar Compounds
2-Chloropyridine: A simpler analog with similar reactivity but lacking the thiazole ring.
4-Methylthiazole: Another related compound that lacks the chloropyridinyl group.
2-(2-Chloropyridin-3-yl)-4-methylimidazole: A structurally similar compound with an imidazole ring instead of a thiazole ring.
Uniqueness
2-(2-Chloropyridin-3-yl)-4-methylthiazole is unique due to the combination of the chloropyridinyl and methylthiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C9H7ClN2S |
|---|---|
分子量 |
210.68 g/mol |
IUPAC 名称 |
2-(2-chloropyridin-3-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H7ClN2S/c1-6-5-13-9(12-6)7-3-2-4-11-8(7)10/h2-5H,1H3 |
InChI 键 |
VNBYWTQSGBMTPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)C2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)






![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)

